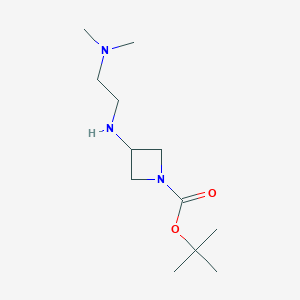

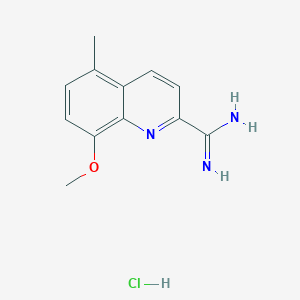

tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(Dimetilamino)etilamino)azetidina-1-carboxilato de terc-butilo: es un compuesto que pertenece a la clase de las azetidinas, que son heterociclos de cuatro miembros que contienen nitrógeno. Este compuesto se utiliza a menudo como bloque de construcción en la síntesis orgánica debido a sus características estructurales y reactividad únicas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del 3-(2-(dimetilamino)etilamino)azetidina-1-carboxilato de terc-butilo normalmente implica la reacción del 3-yodoazetidina-1-carboxilato de terc-butilo con 2-(dimetilamino)etilamina. La reacción se lleva a cabo en presencia de una base como el hidruro de sodio o el carbonato de potasio en un disolvente aprótico como la dimetilformamida (DMF) o el tetrahidrofurano (THF). La mezcla de reacción se agita normalmente a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción se completa .

Métodos de producción industrial: Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. El enfoque general sería ampliar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar que el proceso sea rentable y respetuoso con el medio ambiente.

Análisis de las reacciones químicas

Tipos de reacciones: El 3-(2-(dimetilamino)etilamino)azetidina-1-carboxilato de terc-butilo puede sufrir varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia del anillo de azetidina.

Reacciones de oxidación y reducción:

Reacciones de cicloadición: El anillo de azetidina puede sufrir reacciones de cicloadición con dipolarófilos para formar espirociclos.

Reactivos y condiciones comunes:

Sustitución nucleófila: Los reactivos comunes incluyen haluros de alquilo y bases como el hidruro de sodio o el carbonato de potasio.

Cicloadición: Se pueden utilizar reactivos como los dipolarófilos y catalizadores como el paladio o el cobre.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de cicloadición pueden producir varios compuestos espirocíclicos .

Aplicaciones de la investigación científica

Química: En química, el 3-(2-(dimetilamino)etilamino)azetidina-1-carboxilato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Es particularmente útil en la síntesis de compuestos espirocíclicos, que son importantes en la química medicinal .

Biología y medicina: Las posibles aplicaciones de este compuesto en biología y medicina aún se están investigando. sus características estructurales sugieren que podría utilizarse en el desarrollo de nuevos fármacos, especialmente aquellos que se dirigen al sistema nervioso central debido a la presencia del grupo dimetilamino.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azetidine ring.

Oxidation and Reduction Reactions:

Cycloaddition Reactions: The azetidine ring can undergo cycloaddition reactions with dipolarophiles to form spirocycles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Cycloaddition: Reagents such as dipolarophiles and catalysts like palladium or copper may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various spirocyclic compounds .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of spirocyclic compounds, which are important in medicinal chemistry .

Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. its structural features suggest it could be used in the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the dimethylamino group.

Mecanismo De Acción

El mecanismo de acción del 3-(2-(dimetilamino)etilamino)azetidina-1-carboxilato de terc-butilo no está bien definido. su reactividad se puede atribuir a la presencia del anillo de azetidina y el grupo dimetilamino. Estos grupos funcionales pueden interactuar con varios objetivos moleculares, lo que podría conducir a la actividad biológica. Se necesitan más investigaciones para dilucidar los objetivos moleculares y las vías específicas implicadas.

Comparación Con Compuestos Similares

Compuestos similares:

- 3-(2-(Dimetilamino)etilamino)azetidina-1-carboxilato de terc-butilo

- 3-Oxoazetidina-1-carboxilato de terc-butilo

- 4-((6-Aminopiridin-3-il)piperazin-1-carboxilato de terc-butilo)

Comparación: El 3-(2-(dimetilamino)etilamino)azetidina-1-carboxilato de terc-butilo es único debido a la presencia tanto del anillo de azetidina como del grupo dimetilamino. Esta combinación de grupos funcionales proporciona una reactividad distinta y una posible actividad biológica en comparación con otros compuestos similares. Por ejemplo, el 3-oxoazetidina-1-carboxilato de terc-butilo carece del grupo dimetilamino, lo que puede dar lugar a una reactividad y aplicaciones diferentes .

Propiedades

Número CAS |

887581-43-3 |

|---|---|

Fórmula molecular |

C12H25N3O2 |

Peso molecular |

243.35 g/mol |

Nombre IUPAC |

tert-butyl 3-[2-(dimethylamino)ethylamino]azetidine-1-carboxylate |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)13-6-7-14(4)5/h10,13H,6-9H2,1-5H3 |

Clave InChI |

UOYANQXTSKHUBK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C1)NCCN(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)

![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)

![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)